2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHHRIISICNOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734386 | |

| Record name | 3-Oxan-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773828-10-7 | |

| Record name | 3-Oxan-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid

Introduction

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a non-canonical amino acid that has garnered interest within the fields of medicinal chemistry and drug development. Its unique structure, featuring a tetrahydropyran (THP) ring appended to an alanine backbone, introduces specific steric and electronic properties that can be leveraged to modulate the pharmacological profiles of peptide-based therapeutics. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, influencing everything from reaction kinetics in synthetic chemistry to solubility and bioavailability in formulation studies. This guide provides a comprehensive analysis of the known and predicted physical characteristics of this molecule, offering field-proven insights into the experimental methodologies required for its characterization and its potential implications for research and development.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of all subsequent chemical and physical analysis. The compound is systematically named and cataloged under several identifiers.

1.1. Nomenclature and Key Identifiers

The primary identifiers for this compound are summarized below. Consistency in using these identifiers, particularly the CAS number, is crucial for accurate literature and database searches.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | [1] |

| CAS Number | 773828-10-7 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Exact Mass | 173.10519334 Da | [1] |

| PubChem CID | 62386234 | [1] |

1.2. Chemical Structure

The molecule's structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group linked to the 4-position of a tetrahydropyran ring. This structure imparts a combination of hydrophilic (amino and carboxyl groups) and moderately lipophilic (the cyclic ether) characteristics.

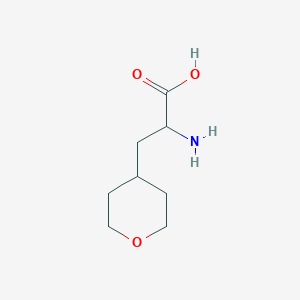

Caption: 2D structure of this compound.

Physicochemical Properties: Calculated and Experimental Insights

The physicochemical profile of a compound dictates its behavior in both biological and chemical systems. While experimental data for the free form of this specific molecule is sparse in publicly accessible databases, we can infer a great deal from its structure and from computed properties.

2.1. Calculated Physicochemical Properties

Computational models provide valuable, predictive insights into a molecule's behavior. These descriptors are essential for early-stage drug development, particularly for assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value | Significance in Drug Development |

| XLogP3-AA | -2.4 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes.[1] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. This value is favorable.[1] |

| Hydrogen Bond Donors | 2 | The amino and carboxyl groups can donate hydrogen bonds, enhancing interaction with biological targets and water.[1] |

| Hydrogen Bond Acceptors | 4 | The carboxyl and ether oxygens act as H-bond acceptors, contributing to aqueous solubility.[1] |

| Rotatable Bond Count | 3 | A low number (<10) is favorable for good oral bioavailability, suggesting conformational rigidity.[1] |

| Complexity | 154 | This reflects the non-trivial nature of the molecule's structure.[1] |

2.2. Solubility Profile

-

Predicted Solubility: Based on the zwitterionic character at physiological pH and the low calculated LogP of -2.4, this compound is expected to be highly soluble in water and other polar protic solvents.[1] Its solubility is likely to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility in acidic or basic solutions. It is predicted to have limited solubility in nonpolar organic solvents like hexane or diethyl ether.

-

Experimental Protocol for Solubility Determination (Shake-Flask Method): The shake-flask method (OECD Guideline 105) is the gold-standard for determining water solubility. The choice of this method is based on its reliability and direct measurement of a saturated solution.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Filtration through a low-binding membrane (e.g., PVDF) is critical to avoid loss of the analyte.

-

Quantification: Accurately determine the concentration of the compound in the saturated solution using a validated analytical method, such as LC-MS or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

-

2.3. Acid-Base Properties (pKa)

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the compound's charge state at different pH values, which affects its solubility, receptor binding, and membrane transport. While experimental values are not published, we can predict them based on analogous structures. The α-carboxylic acid group is expected to have a pKa around 2-3, while the α-amino group is expected to have a pKa around 9-10.

-

Experimental Protocol for pKa Determination (Potentiometric Titration): This method is chosen for its precision in tracking pH changes upon the addition of a titrant.

-

Sample Preparation: Dissolve a precisely weighed amount of the amino acid in a known volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully.

-

Basic Titration: Subsequently, titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the mid-points of the buffer regions (i.e., at 0.5 and 1.5 equivalents of NaOH added after full protonation). The isoelectric point (pI) can be calculated as the average of the two pKa values.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.

3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amino group, which is readily protonated.

-

Expected Observation: In a high-resolution mass spectrum, the primary ion observed would be the protonated molecular ion, [M+H]⁺, at an m/z corresponding to its exact mass plus the mass of a proton (173.1052 + 1.0073 = 174.1125).

-

Workflow for LC-MS Analysis: This workflow is standard for purity assessment and identification of small molecules in complex mixtures.

Caption: A typical experimental workflow for LC-MS analysis.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure and connectivity of a molecule.

-

Expected ¹H NMR Signals:

-

α-Proton (CH-NH₂): A multiplet around 3.5-4.0 ppm.

-

β-Protons (CH₂-CH): Diastereotopic protons appearing as complex multiplets around 1.5-2.0 ppm.

-

Tetrahydropyran Protons: A series of complex, overlapping multiplets between 1.2-4.0 ppm, corresponding to the axial and equatorial protons of the THP ring.

-

NH₂ and COOH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

-

-

Expected ¹³C NMR Signals: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (COOH) would be the most downfield signal ( > 170 ppm), followed by the α-carbon and the carbons of the THP ring adjacent to the ether oxygen.

-

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for amino acids to observe the exchange of labile protons.

-

Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, for accurate chemical shift referencing.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: For unambiguous assignment of all protons and carbons, advanced 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential.

-

Safety and Handling

While a specific safety data sheet for the free amino acid is not widely available, data for the hydrochloride salt provides a strong basis for handling precautions.[2] The Fmoc-protected version also carries similar warnings.[3]

-

Hazard Statements (inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a compound with physical properties dominated by its hydrophilic functional groups. Its high predicted water solubility and favorable TPSA make it an interesting building block for peptide-based drug candidates. While comprehensive experimental data is yet to be broadly published, established analytical workflows can be readily applied to confirm its structure and characterize its physicochemical behavior. The insights and protocols detailed in this guide provide a robust framework for researchers and scientists to effectively utilize this compound in their development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62386234, this compound. Retrieved from [Link].

-

AA Blocks. (n.d.). (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].

-

Ark Pharm, Inc. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Foreword

In the evolving landscape of medicinal chemistry and drug discovery, the demand for novel, non-proteinogenic amino acids has never been greater. These unique building blocks offer the potential to overcome the limitations of traditional peptide-based therapeutics by enhancing metabolic stability, modulating conformational properties, and introducing novel pharmacophoric features. This guide provides a comprehensive technical overview of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a saturated heterocyclic α-amino acid with significant potential in the development of next-generation therapeutics. We will delve into its chemical structure, physicochemical properties, detailed synthetic methodologies, and explore its prospective applications, particularly in the context of TGF-β receptor modulation.

Molecular Architecture and Physicochemical Profile

This compound is a non-proteinogenic α-amino acid characterized by a tetrahydropyran ring attached to the β-carbon of an alanine backbone. This unique structural motif imparts a combination of hydrophilicity, conformational rigidity, and a defined three-dimensional geometry, making it an attractive scaffold for rational drug design.

Chemical Structure:

IUPAC Name: 2-amino-3-(oxan-4-yl)propanoic acid[1]

Key Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a molecule is paramount for its application in drug development, influencing factors such as solubility, permeability, and target engagement.

| Property | Value | Source |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 773828-10-7 | [1] |

| XLogP3 (Computed) | -2.4 | [1] |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Strategic Synthesis: A Modular Approach

The synthesis of this compound can be strategically approached through the well-established diethyl acetamidomalonate (DEAM) synthesis. This robust and versatile method allows for the introduction of a wide variety of side chains, making it ideal for the preparation of novel α-amino acids.[2][3][4][5] The overall synthetic strategy involves three key stages:

-

Preparation of a suitable electrophile: Synthesis of a 4-(halomethyl)tetrahydro-2H-pyran derivative.

-

Alkylation of diethyl acetamidomalonate: Formation of the carbon-carbon bond to introduce the tetrahydropyran moiety.

-

Hydrolysis and decarboxylation: Unveiling the final amino acid.

Below, we provide a detailed, self-validating protocol for each stage, explaining the causality behind the experimental choices.

Synthesis of the Key Electrophile: 4-(Iodomethyl)tetrahydro-2H-pyran

The choice of the leaving group on the electrophile is critical for an efficient alkylation reaction. While bromides are commonly used, iodides are generally more reactive, leading to higher yields and faster reaction times in S(_N)2 reactions.

Reaction Scheme:

Experimental Protocol:

Step 1: Mesylation of (Tetrahydropyran-4-yl)methanol

-

Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a mesylate creates a much better leaving group for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve (Tetrahydropyran-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(methylsulfonyloxymethyl)tetrahydropyran.

-

Step 2: Finkelstein Reaction to 4-(Iodomethyl)tetrahydro-2H-pyran [6]

-

Rationale: The Finkelstein reaction is a classic and highly efficient method for converting alkyl chlorides or bromides (or in this case, a mesylate) to the corresponding iodide by treatment with a sodium iodide solution in acetone. The insolubility of sodium mesylate in acetone drives the reaction to completion.

-

Procedure:

-

Dissolve the crude 4-(methylsulfonyloxymethyl)tetrahydropyran (1 equivalent) from the previous step in acetone.

-

Add sodium iodide (2 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction by TLC.[6]

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium mesylate.[6]

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between diethyl ether and water.[6]

-

Separate the organic layer, wash with 10% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 4-(iodomethyl)tetrahydro-2H-pyran as a crude product, which can be purified by vacuum distillation or column chromatography.[6]

-

Alkylation of Diethyl Acetamidomalonate

This step forms the core C-C bond of the target amino acid. The enolate of DEAM acts as a soft nucleophile, readily undergoing S(_N)2 displacement with the previously synthesized alkyl iodide.

Reaction Scheme:

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.[3]

-

Once all the sodium has reacted, add diethyl acetamidomalonate (1 equivalent) to the solution and stir until a clear solution is obtained.[3]

-

Add 4-(iodomethyl)tetrahydro-2H-pyran (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.[2]

-

Dissolve the residue in water and extract with ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude diethyl 2-acetamido-2-((tetrahydro-2H-pyran-4-yl)methyl)malonate.

-

Hydrolysis and Decarboxylation to Yield the Final Amino Acid

The final step involves the removal of the protecting groups and the malonate ester to reveal the desired α-amino acid. Acidic hydrolysis is a standard and effective method for this transformation.

Reaction Scheme:

-

Procedure:

-

Add the crude alkylated malonate from the previous step to a round-bottom flask containing 6M hydrochloric acid.[2]

-

Heat the mixture to reflux for 4-6 hours. This will hydrolyze both the ester and amide functionalities.[3]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess HCl and water.

-

The resulting crude amino acid hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Asymmetric Synthesis Strategies

For applications in drug discovery, obtaining enantiomerically pure amino acids is crucial. While the DEAM synthesis yields a racemic mixture, several strategies can be employed to achieve an asymmetric synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for asymmetric amino acid synthesis involves the use of a chiral auxiliary. A prominent example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[7] This methodology allows for highly diastereoselective alkylation of the glycine enolate equivalent.

Conceptual Workflow:

Caption: Asymmetric synthesis using a chiral Ni(II) complex auxiliary.

The chiral ligand creates a specific steric environment that directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the chiral auxiliary (which can often be recovered and reused) and the metal, yielding the enantiomerically enriched amino acid.[7][8][9]

Spectroscopic Characterization

Expected 1H NMR Resonances:

-

α-proton (CH-NH2): A multiplet in the range of 3.5-4.0 ppm.

-

β-protons (CH2-CH): Diastereotopic protons that will appear as two separate multiplets, likely between 1.5 and 2.0 ppm.

-

Tetrahydropyran protons: A series of complex multiplets between 1.2 and 4.0 ppm. The protons adjacent to the oxygen atom (positions 2 and 6) will be the most deshielded.

-

Amine and Carboxylic Acid protons: Broad singlets that are exchangeable with D2O. Their chemical shifts will be highly dependent on the solvent and pH.

Expected 13C NMR Resonances:

-

Carbonyl carbon (COOH): In the range of 170-180 ppm.

-

α-carbon (CH-NH2): Around 55-60 ppm.

-

β-carbon (CH2-CH): Approximately 35-40 ppm.

-

Tetrahydropyran carbons: Carbons adjacent to the oxygen (C2 and C6) will be in the range of 65-70 ppm, while the other carbons will appear at higher field (25-40 ppm).

Potential Applications in Drug Discovery: A Focus on TGF-β Receptor Inhibition

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including fibrosis and cancer.[10][11] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as activin-like kinase 5 (ALK5), have emerged as a promising therapeutic strategy.[10][11]

Interestingly, several potent and selective TGF-βRI inhibitors feature saturated heterocyclic moieties. A recent study highlighted novel inhibitors incorporating a tetrahydropyran group linked to a pyrazole core, demonstrating that this scaffold can be effectively utilized in the design of kinase inhibitors.[12]

The incorporation of this compound into peptide or small molecule libraries could offer several advantages for targeting TGF-βRI or other kinases:

-

Vectorial Projection: The tetrahydropyran ring provides a well-defined vector for positioning pharmacophoric groups into specific pockets of the kinase active site.

-

Improved Physicochemical Properties: The hydrophilic nature of the tetrahydropyran moiety can enhance the solubility and overall drug-like properties of a lead compound.

-

Novel Intellectual Property: The use of this non-proteinogenic amino acid can provide access to novel chemical space and strengthen intellectual property positions.

Logical Relationship for Drug Design:

Caption: Application of the amino acid in generating novel therapeutics.

Conclusion and Future Directions

This compound represents a valuable yet underexplored building block for medicinal chemistry. Its straightforward synthesis via the diethyl acetamidomalonate pathway, coupled with the potential for asymmetric elaboration, makes it an accessible tool for researchers. The structural features of this amino acid suggest its utility in the design of conformationally constrained peptides and as a scaffold for small molecule inhibitors of therapeutically relevant targets such as TGF-βRI.

Future research should focus on the experimental determination of its key physicochemical properties, the development of a scalable asymmetric synthesis, and the systematic exploration of its incorporation into bioactive molecules. Such efforts will undoubtedly unlock the full potential of this promising non-proteinogenic amino acid in the ongoing quest for novel and effective therapeutics.

References

-

Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI). PubMed. (2018-03-01). Available from: [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (n.d.). Available from: [Link]

-

2-Aminoimidazoles inhibitors of TGF-beta receptor 1. PubMed. (n.d.). Available from: [Link]

-

Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Beilstein Journals. (n.d.). Available from: [Link]

-

Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI). PubMed. (2018-03-01). Available from: [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. (n.d.). Available from: [Link]

-

This compound. PubChem. (n.d.). Available from: [Link]

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. (n.d.). Available from: [Link]

-

Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. ResearchGate. (n.d.). Available from: [Link]

-

diethyl acetamidomalonate. Organic Syntheses Procedure. (n.d.). Available from: [Link]

-

Special Issue: Development of Asymmetric Synthesis. PMC. (2020-03-11). Available from: [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PMC. (n.d.). Available from: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. (n.d.). Available from: [Link]

Sources

- 1. This compound | C8H15NO3 | CID 62386234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 [chemicalbook.com]

- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C23H25NO5 | CID 24729654 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS number 773828-10-7

An In-depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid (CAS: 773828-10-7)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid of significant interest in modern medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, applications as a peptidomimetic and drug scaffold, and essential analytical and safety protocols.

Introduction: A Modern Building Block for Advanced Therapeutics

This compound is a synthetic α-amino acid that has emerged as a valuable building block for researchers. As a non-natural amino acid (NNAA), it is not one of the 20 canonical amino acids involved in protein synthesis but offers unique structural motifs for designing novel therapeutic agents.[1][2] Its structure, featuring a tetrahydropyran (THP) ring attached to an alanine backbone, provides a compelling combination of hydrophilicity and conformational rigidity.

The primary value of this compound lies in its application as a bioisostere . In drug design, bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The THP moiety in this amino acid serves as an effective replacement for carbocyclic groups, such as in 1-aminocyclohexane-1-carboxylic acid. This substitution can favorably modulate a drug candidate's physicochemical properties, for instance, by reducing lipophilicity, which can lead to improved pharmacokinetic profiles like enhanced solubility and better metabolic stability.[3]

Physicochemical Properties and Structural Attributes

The unique characteristics of this compound stem directly from its molecular structure. The presence of the oxygen-containing THP ring introduces polarity, distinguishing it from purely carbocyclic analogues.

| Property | Value | Source |

| CAS Number | 773828-10-7 | PubChem[4] |

| Molecular Formula | C₈H₁₅NO₃ | PubChem[4] |

| Molecular Weight | 173.21 g/mol | PubChem[4] |

| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | PubChem[4] |

| XLogP3-AA (Predicted) | -2.4 | PubChem[4] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

Table 1: Key Physicochemical Properties

The low predicted XLogP3 value indicates high hydrophilicity, a desirable trait for improving the solubility of parent drug molecules.

Synthesis and Chemical Accessibility

The synthesis of non-natural amino acids is a cornerstone of medicinal chemistry.[1][5][6] While numerous strategies exist, modern electrochemical methods offer an efficient and environmentally conscious route to THP-containing amino acids.

Representative Synthetic Workflow: Electrochemical Approach

An innovative approach involves the electrochemical decarboxylation and intramolecular etherification of readily available N-acetylamino malonic acid monoesters.[3] This method avoids harsh reagents and proceeds under constant current conditions in an undivided cell, making it highly efficient.

Caption: Electrochemical synthesis of THP-containing amino acids.

Experimental Protocol: General Electrochemical Synthesis

-

Cell Setup: An undivided electrochemical cell is equipped with platinum or carbon-based electrodes.

-

Reaction Mixture: The N-acetyl malonic acid monoester precursor is dissolved in an aqueous medium (e.g., water/acetonitrile mixture). No external base is typically required.[3]

-

Electrolysis: A constant current is applied to the system. The anode facilitates the decarboxylation of the malonic acid derivative, generating a radical intermediate which then undergoes an intramolecular cyclization (etherification) to form the THP ring.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The resulting N-acetylated product is purified using column chromatography.

-

De-protection: The N-acetyl group is removed via standard acid or base hydrolysis to yield the final free amino acid, this compound.

Derivatization for Peptide Synthesis

For use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected. Standard protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are used.[7][8] The Fmoc-protected version, Fmoc-D-Ala(tetrahydropyran-4-yl)-OH (CAS: 494210-66-1), is a commercially available derivative frequently used in Fmoc-based SPPS.[9][10][11]

Applications in Drug Discovery and Peptide Science

The true utility of this amino acid is realized when it is incorporated into larger molecules to enhance their therapeutic potential.

Peptidomimetics and Conformational Constraint

Incorporating NNAAs into peptides is a proven strategy to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation.[12][13] The bulky THP group of this compound introduces steric hindrance and conformational constraints into the peptide backbone. This can lock the peptide into a bioactive conformation, increasing its binding affinity and selectivity for its target, while also improving its resistance to proteases.[3]

Bioisosterism and Pharmacokinetic Modulation

A key application is its role as a bioisostere for lipophilic cyclic amino acids. A notable example is its use in the development of inhibitors for Cathepsin K, a protease involved in bone resorption. By replacing a 1-aminocyclohexane-1-carboxylic acid subunit with the THP-containing amino acid scaffold in the drug candidate balicatib, researchers successfully reduced the molecule's lipophilicity. This modification was achieved while retaining low nanomolar enzyme inhibitory potency and comparable microsomal stability, demonstrating a clear advantage in drug design.[3]

Prodrug Development

Amino acids are frequently used as promoieties in prodrug design to enhance the absorption and delivery of parent drugs.[14] The inherent recognition of amino acid transporters in the body can be leveraged to improve the bioavailability of drugs that are otherwise poorly absorbed. While specific examples for this compound are not prevalent, its structure makes it a suitable candidate for such strategies.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is critical for its application in research and development. A standard analytical workflow combines chromatographic and spectroscopic techniques.

Caption: Standard analytical workflow for compound validation.

Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acids and their derivatives.

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

-

Detection: UV detection at 210-220 nm.

-

Sample Preparation: The compound is dissolved in the initial mobile phase composition.

-

Analysis: The retention time is recorded, and the peak area is integrated to calculate purity as a percentage of the total detected peak area.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and mass, respectively.[13][15]

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. While a specific Material Safety Data Sheet (MSDS) for the parent compound (CAS 773828-10-7) is not widely available, data for its Fmoc-protected derivative (CAS 494210-66-1) provides guidance.

-

Hazard Identification: The Fmoc derivative is associated with the following GHS hazard statements:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness Note: Researchers must always consult the specific Safety Data Sheet provided by the chemical vendor before handling any compound. The information above is for guidance only and is based on a related derivative.

Conclusion and Future Outlook

This compound represents a sophisticated tool for the modern medicinal chemist. Its value as a hydrophilic, conformationally constrained building block has been demonstrated in the creation of advanced peptidomimetics with improved pharmacokinetic properties.[3] Its ability to serve as a bioisosteric replacement for more lipophilic moieties makes it a powerful asset in the iterative process of drug optimization.

Future research will likely expand its incorporation into a wider range of therapeutic peptides, cyclic peptides, and as a key scaffold in small-molecule drug discovery campaigns targeting complex biological systems. As synthetic methodologies for NNAAs continue to advance, the accessibility and application of this versatile compound are set to grow, further cementing its role in the development of next-generation therapeutics.

References

-

Kulesh, V. A., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. National Institutes of Health (NIH). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62386234, this compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729654, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]

-

BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

-

Daugulis, O., et al. (2011). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. National Institutes of Health (NIH). [Link]

-

Krivokolysko, S. G., et al. (2018). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Center for Biotechnology Information. [Link]

-

Sarno, F., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. National Institutes of Health (NIH). [Link]

-

Karas, G., et al. (2023). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI. [Link]

-

Ghorab, M. M., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids. [Link]

-

Ark Pharm, Inc. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

-

AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. [Link]

-

Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. National Center for Biotechnology Information. [Link]

-

Grynberg, P., et al. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]

Sources

- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 2. A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties [mdpi.com]

- 3. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H15NO3 | CID 62386234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Overview of Custom Peptide Synthesis [peptide2.com]

- 9. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C23H25NO5 | CID 24729654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 494210-66-1|2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 11. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid - CAS:494210-66-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 12. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, non-proteinogenic amino acids (npAAs) represent a critical class of building blocks for the development of novel therapeutics. These unique structural motifs offer the ability to introduce conformational constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides and small molecules. Among these, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a saturated heterocyclic npAA, has garnered interest for its potential to serve as a constrained analog of natural amino acids, thereby influencing the secondary structure of peptides and improving their bioactivity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this promising compound.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The presence of the tetrahydro-pyran ring introduces a degree of conformational rigidity, which is a key feature for its application in drug design.

| Property | Value | Source |

| Molecular Formula | C8H15NO3 | |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid | |

| CAS Number | 773828-10-7 |

Synthesis of this compound

The following diagram illustrates a conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A Detailed, Exemplary Asymmetric Synthesis Protocol:

The following protocol is a representative, field-proven methodology for the asymmetric synthesis of β-substituted α-amino acids, adapted for the synthesis of the title compound.

Step 1: Aldol Condensation

-

To a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added N-Boc-glycine tert-butyl ester (1.1 eq).

-

The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., TiCl4, 0.1 eq) is added dropwise.

-

The reaction is stirred at 0 °C for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol adduct.

Step 2: Elimination

-

The crude aldol adduct is dissolved in a suitable solvent like pyridine.

-

Acetic anhydride (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the α,β-unsaturated amino ester.

Step 3: Asymmetric Hydrogenation

-

The α,β-unsaturated amino ester (1.0 eq) is dissolved in methanol and placed in a high-pressure reactor.

-

A chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with (R,R)-Me-DuPhos, 0.01 eq), is added.

-

The reactor is purged with hydrogen gas and then pressurized to 50-100 psi.

-

The reaction is stirred at room temperature for 24-48 hours.

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give the protected amino ester.

Step 4: Deprotection

-

The protected amino ester is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 2-4 hours to remove the Boc and tert-butyl protecting groups.

-

The solvent is removed under reduced pressure.

-

The crude product is then dissolved in a mixture of water and a suitable organic solvent (e.g., diethyl ether) and the pH is adjusted to isoelectric point (around 6) with a base (e.g., triethylamine).

-

The precipitated amino acid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydro-pyran ring, the α- and β-protons of the amino acid backbone, and the amine and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tetrahydro-pyran ring and the amino acid moiety, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 174.12.

Chiral High-Performance Liquid Chromatography (HPLC):

Enantiomeric purity is a critical parameter for non-proteinogenic amino acids intended for use in drug development. Chiral HPLC is the standard method for determining the enantiomeric excess (ee). A typical method would involve a chiral stationary phase, such as a cyclodextrin- or polysaccharide-based column.

Exemplary Chiral HPLC Method:

-

Column: Chiralpak AD-H or equivalent

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio would need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized non-proteinogenic amino acid.

Sources

An In-Depth Technical Guide to 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid: A Non-Proteinogenic Amino Acid for Drug Discovery

Foreword: The Strategic Imperative of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and low bioavailability.[2] A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs) that introduce conformational constraints.[3][4][5][6] By reducing the flexibility of the peptide backbone, these NPAAs can pre-organize the molecule into a bioactive conformation, leading to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[6] This guide focuses on a particularly valuable NPAA: 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, a conformationally restricted analog of leucine, providing a comprehensive overview of its synthesis, characterization, and application for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound Alternative IUPAC Name: 2-amino-3-(oxan-4-yl)propanoic acid

The structure consists of a propanoic acid backbone with an amino group at the α-carbon (C2) and a tetrahydro-2H-pyran ring attached at the β-carbon (C3).

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 773828-10-7 | [7] |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| LogP | -2.41 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

Synthesis of this compound

The synthesis of non-proteinogenic amino acids, particularly in an enantiomerically pure form, is a critical step in their application. While several general methods for α-amino acid synthesis exist, the asymmetric synthesis of this compound often employs chiral auxiliaries to control stereochemistry.

Conceptual Approach: Asymmetric Synthesis via Chiral Auxiliary

The use of chiral auxiliaries is a robust strategy for the asymmetric synthesis of α-amino acids.[8][9][] This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. A common approach involves the alkylation of a glycine enolate equivalent bearing a chiral auxiliary.

Experimental Workflow: A Plausible Asymmetric Synthesis Route

The following protocol outlines a plausible, field-proven methodology for the asymmetric synthesis of the target amino acid, leveraging a pseudoephedrine-based chiral auxiliary.

Caption: Asymmetric synthesis workflow.

Protocol:

-

Amide Coupling: React commercially available (1R,2R)-(-)-pseudoephedrine with glyoxylic acid using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like dichloromethane (DCM) to form the corresponding pseudoephedrine glycinamide.

-

Diastereoselective Alkylation:

-

Treat the pseudoephedrine glycinamide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in tetrahydrofuran (THF) to generate the chiral enolate.

-

Add 4-(bromomethyl)tetrahydro-2H-pyran to the enolate solution. The bulky phenyl group of the pseudoephedrine auxiliary effectively shields one face of the enolate, directing the alkylation to occur from the opposite face, thus establishing the desired stereocenter.

-

-

Auxiliary Cleavage and Deprotection:

-

Subject the alkylated product to acidic hydrolysis (e.g., 6M HCl at reflux) to cleave the chiral auxiliary and hydrolyze the amide bond, yielding the desired amino acid.

-

The pseudoephedrine auxiliary can be recovered and recycled.

-

-

Purification: Purify the final product by ion-exchange chromatography.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amino acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence of all protons and their respective chemical environments. Key signals include the α-proton, the protons of the tetrahydropyran ring, and the methylene protons at the β-position.

-

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

-

For the Fmoc-protected derivative, characteristic signals for the fluorenyl group will be present in both ¹H and ¹³C NMR spectra.[11]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the amino acid.

-

High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which for similar 2-amino-4H-pyran derivatives often involves a retro-Diels-Alder reaction or elimination of the substituent at the C4 position.[12][13]

-

Table 2: Expected Mass Spectrometry Fragmentation

| Fragment | Description |

| [M+H]⁺ | Molecular ion |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group |

Chiral Purity Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the synthesized amino acid can be determined by HPLC using a chiral stationary phase.

-

Derivatization with a Chiral Reagent: Alternatively, the amino acid can be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by analysis of the resulting diastereomers by standard reverse-phase HPLC.

Application in Drug Discovery: A Conformationally Constrained Peptidomimetic Building Block

The primary application of this compound in drug discovery is its use as a building block in the synthesis of peptidomimetics.[3][5] The tetrahydropyran ring restricts the rotational freedom of the amino acid side chain, which can have several beneficial effects on the resulting peptide.

Rationale for Incorporation into Peptides

-

Enhanced Receptor Binding: By locking the side chain in a specific orientation, the peptide can be pre-organized into a conformation that is optimal for binding to its biological target, thereby increasing potency.[6]

-

Increased Proteolytic Stability: The steric bulk and constrained nature of the tetrahydropyran ring can hinder the approach of proteases, leading to a longer biological half-life.

-

Improved Pharmacokinetic Properties: The introduction of the cyclic ether moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this non-proteinogenic amino acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[4][14]

Sources

- 1. whitman.edu [whitman.edu]

- 2. sciencescholar.us [sciencescholar.us]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Significance of Non-Proteinogenic Amino Acids

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a non-proteinogenic α-amino acid, a class of molecules of immense interest in medicinal chemistry and drug design. Unlike their 20 proteinogenic counterparts, these "unnatural" amino acids offer a vast, explorable chemical space for developing novel therapeutics with improved properties. The incorporation of unique side chains, such as the saturated oxane (tetrahydropyran) ring in this case, can impart crucial characteristics to a peptide or small-molecule drug. These include enhanced metabolic stability by blocking enzymatic degradation, increased receptor affinity and selectivity through specific steric and electronic interactions, and the ability to induce specific secondary structures (e.g., β-turns) in peptides.

The primary synthetic challenge lies in the precise, stereocontrolled construction of the α-stereocenter to yield the desired (S)-enantiomer. This guide provides a comprehensive overview of robust and field-proven strategies for the asymmetric synthesis of this valuable building block, focusing on the causality behind methodological choices and providing actionable protocols.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to (2S)-2-amino-3-(oxan-4-yl)propanoic acid reveals several key bond disconnections that form the basis of modern synthetic strategies. The most common approaches focus on forming the Cα-Cβ bond or stereoselectively introducing the Cα-amino group.

Caption: High-level retrosynthetic pathways for the target amino acid.

This analysis highlights three primary strategies that will be discussed in detail:

-

Asymmetric Alkylation: Utilizing a chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate.

-

Catalytic Asymmetric Hydrogenation: Stereoselectively reducing a prochiral unsaturated precursor using a chiral metal catalyst.

-

Biocatalysis: Employing enzymes for the stereospecific reductive amination of a keto-acid precursor.

Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Glycine Equivalent

This is arguably the most versatile and widely documented method for synthesizing novel α-amino acids. The core principle involves temporarily attaching a chiral auxiliary to a glycine molecule, which then acts as a "chiral steering group" to direct an incoming electrophile to one face of the glycine enolate.

The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a classic and highly reliable approach.[1] It employs a bis-lactim ether derived from the cyclic dipeptide of glycine and a chiral amino acid, typically L-valine, to achieve high levels of stereocontrol.[1][2]

Mechanism of Stereocontrol: The L-valine-derived isopropyl group effectively shields the top face of the metallated glycine enolate. Consequently, the electrophile, in this case, an oxan-4-ylmethyl halide, can only approach from the less sterically hindered bottom face, leading to the desired (S)-configuration at the α-carbon after hydrolysis.[1]

Caption: Workflow for the Schöllkopf asymmetric synthesis.

Detailed Experimental Protocol (Schöllkopf Method)

This protocol is a representative procedure adapted from established methodologies for synthesizing novel amino acids.[2][3]

Part A: Synthesis of the Electrophile - 4-(Bromomethyl)oxane

-

Starting Material: Tetrahydropyran-4-methanol.

-

Procedure: To a solution of tetrahydropyran-4-methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield 4-(bromomethyl)oxane as a clear oil.

Part B: Asymmetric Alkylation and Hydrolysis

-

Setup: Under an inert atmosphere (Argon), dissolve the (R)-valine-based Schöllkopf auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 15 minutes to ensure complete formation of the lithiated intermediate.

-

Alkylation: Add a solution of 4-(bromomethyl)oxane (1.2 eq) in anhydrous THF dropwise to the cooled solution. Maintain the temperature at -78 °C and stir for 4-6 hours.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Dilute with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is a diastereomerically enriched alkylated bis-lactim ether.

-

Hydrolysis: Dissolve the crude product in 0.1 M aqueous HCl and stir at room temperature for 48 hours. This cleaves the auxiliary and hydrolyzes the ester.

-

Purification:

-

Wash the aqueous solution with dichloromethane to remove the valine methyl ester by-product.

-

Apply the aqueous layer to a Dowex 50WX8 ion-exchange column.

-

Wash the column with water, then elute the desired amino acid with a 2 M aqueous ammonia solution.

-

Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield (2S)-2-amino-3-(oxan-4-yl)propanoic acid.

-

Alternative Synthetic Strategies

While the Schöllkopf synthesis is robust, other methods offer different advantages in terms of catalyst loading, substrate scope, or process conditions.

Catalytic Asymmetric Phase-Transfer Alkylation

This method utilizes a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, to shuttle a glycine Schiff base enolate from an aqueous basic phase to an organic phase for alkylation.[4][5]

-

Mechanism: A benzophenone imine of a glycine ester is deprotonated at the interface of a biphasic system (e.g., 50% aq. KOH / Toluene). The chiral quaternary ammonium salt catalyst forms a lipophilic ion pair with the enolate, transporting it into the organic phase. Here, stereoselective alkylation occurs, with the catalyst's chiral environment dictating the facial selectivity.[5]

-

Advantages: Operationally simple, avoids cryogenic temperatures and pyrophoric reagents like n-BuLi.

-

Challenges: Catalyst efficiency can be sensitive to the substrate and electrophile; achieving >95% ee can require significant optimization.

Catalytic Asymmetric Hydrogenation

This strategy builds the chirality by reducing a prochiral olefin. For the target molecule, this would involve the synthesis of an N-acylamidoacrylate precursor.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

-

Precursor Synthesis: The required precursor, 2-acetamido-3-(oxan-4-yl)acrylic acid, can be synthesized via an Erlenmeyer-Plöchl reaction between N-acetylglycine and oxane-4-carbaldehyde.

-

Catalysis: The hydrogenation is performed using a chiral rhodium or ruthenium catalyst, such as those bearing DuPhos or DIPAMP ligands. The chiral ligand coordinates to the metal, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to hydrogen delivery to only one face of the double bond.

-

Advantages: Highly efficient with low catalyst loadings, often providing excellent enantioselectivity (>99% ee). This method is well-suited for large-scale industrial synthesis.

Comparative Analysis of Synthetic Routes

| Strategy | Key Reagents / Catalyst | Typical Yield | Stereoselectivity (ee/de) | Key Advantages | Key Disadvantages |

| Schöllkopf Synthesis | L-Valine-derived bis-lactim ether, n-BuLi, 4-(bromomethyl)oxane | 50-70% | >95% de | High reliability, well-established, broad substrate scope.[1][3] | Stoichiometric chiral auxiliary, requires cryogenic temperatures, poor atom economy.[1] |

| Phase-Transfer Catalysis | Glycine Schiff base, Cinchona alkaloid-derived catalyst, KOH | 70-90% | 75-95% ee | Operationally simple, mild conditions, no pyrophoric reagents.[4] | Lower enantioselectivity for some substrates, requires optimization. |

| Asymmetric Hydrogenation | N-acylamidoacrylate precursor, Chiral Rh/Ru-phosphine catalyst | 85-98% | >98% ee | Low catalyst loading, excellent enantioselectivity, scalable. | Requires synthesis of a specific prochiral precursor; catalyst can be expensive. |

| Biocatalysis | α-keto acid, Amino acid dehydrogenase, NADH cofactor | 80-95% | >99% ee | Extremely high stereoselectivity, green/sustainable, mild aqueous conditions. | Substrate specificity can be a limitation, requires cofactor recycling system. |

Conclusion and Future Outlook

The synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid is readily achievable through several robust asymmetric methodologies. For laboratory-scale and discovery chemistry efforts, the Schöllkopf bis-lactim ether method offers a reliable and versatile route with predictable, high stereoselectivity.[1][2] For process development and large-scale manufacturing, catalytic asymmetric hydrogenation represents the most efficient and economical strategy, provided the initial investment in catalyst and ligand development is made.

Future advancements will likely focus on developing more efficient and general catalytic systems that operate under milder conditions. The application of copper-catalyzed C(sp³)-H functionalization of glycine derivatives or photoredox-mediated approaches could provide novel, more direct pathways to this and other valuable non-proteinogenic amino acids, further expanding the toolkit for modern drug discovery.[6]

References

-

Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]

-

Lee, S. H., Yoon, J., Chung, S. H., & Lee, Y. S. (2001). Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Tetrahedron, 57(11), 2139-2145. [Link]

-

Rajagopalan, P. T. R., et al. (1998). Synthesis of (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, a novel tryptophan analog for structural modification of bioactive peptides. Tetrahedron Letters, 39(41), 7481-7484. [Link]

-

Reddy, K. S., & Spilling, C. D. (2007). Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation. Organic Letters, 9(18), 3619-3622. [Link]

-

Zhang, Y., et al. (2023). Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Nature Communications, 14(1), 3245. [Link]

-

Höhn, C., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 1878-1885. [Link]

-

Nichols, P. L., & Beutner, G. L. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242. [Link]

-

Braga, A. L., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry - A European Journal, 18(17), 5219-5222. [Link]

-

Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing cinchona alkaloids. Accounts of Chemical Research, 37(8), 518-525. [Link]

-

Wang, Z., et al. (2020). Asymmetric Total Synthesis of Hetiamacins A–F. Organic Letters, 22(18), 7174-7178. [Link]

-

Soloshonok, V. A., & Ono, T. (2009). Operationally convenient asymmetric synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid. Journal of Fluorine Chemistry, 130(6), 547-549. [Link]

-

Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4987. [Link]

-

Shein, A. S., et al. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(1), 116-123. [Link]

-

Wang, W. B., et al. (2014). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 12(35), 6935-6938. [Link]

Sources

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. sci-hub.st [sci-hub.st]

- 4. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Amino-Pyran Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: The 2-amino-pyran scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic molecules of significant pharmacological interest.[1][2] Its inherent structural features allow for extensive functionalization, leading to a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-amino-pyran derivatives. We delve into their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and structure-activity relationship analyses to empower researchers and drug development professionals in harnessing the therapeutic potential of this versatile molecular framework.

Chapter 1: The 2-Amino-Pyran Scaffold: A Cornerstone in Medicinal Chemistry

Six-membered heterocyclic compounds containing an oxygen atom, such as 2H- and 4H-pyrans, are fundamental building blocks in bioorganic chemistry.[2] The 2-amino-4H-pyran motif, in particular, has garnered substantial attention due to its prevalence in a wide array of biologically active compounds.[3][4] These derivatives are of considerable interest for their broad pharmacological activities, which include anticancer, antimicrobial, anticoagulant, diuretic, and spasmolytic effects.[3][5] The synthetic accessibility of the pyran ring and the ease with which it can be substituted make it an attractive scaffold for the development of novel therapeutic agents. The presence of amino and cyano groups, common in these derivatives, provides key hydrogen bonding and stabilization interactions within biological targets.[6]

Chapter 2: Synthesis of 2-Amino-Pyran Derivatives: Efficient and Versatile Methodologies

The construction of the 2-amino-pyran ring is most effectively achieved through multi-component reactions (MCRs), a cornerstone of modern synthetic chemistry that allows for the creation of complex molecules in a single, efficient step.[3]

One-Pot Three-Component Condensation

The most prevalent method for synthesizing 2-amino-4H-pyran derivatives is a one-pot, three-component condensation. This reaction typically involves an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate or dimedone).[7][8] The choice of catalyst is crucial for reaction efficiency and yield. A variety of catalysts have been successfully employed, ranging from simple organic bases like piperidine to inorganic catalysts such as K2CO3 and nano-SnO2, highlighting the method's versatility.[3][7][9] The use of environmentally benign solvents like ethanol or even water further enhances the appeal of this synthetic strategy.[3][7]

General Synthetic Workflow

The reaction proceeds through a cascade of intermediates, initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound, and concluding with intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring.

Caption: Generalized workflow for multi-component synthesis of 2-amino-pyrans.

Chapter 3: A Spectrum of Biological Activities

The structural diversity of 2-amino-pyran derivatives translates into a wide range of biological functions, making them prime candidates for drug discovery programs targeting various diseases.

Anticancer and Antiproliferative Activity

2-amino-pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A-549) cancers.[6][10][11] Some derivatives function by inhibiting key enzymes involved in cancer progression, such as protein kinases, epidermal growth factor receptor (EGFR), BRAFV600E, and HER-2.[6]

Table 1: Selected Anticancer Activities of 2-Amino-Pyran Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrano[3,2-c]quinoline | A-549 (Lung) | 35 µM | [6] |

| 2-amino-4H-pyran (I32) | MCF-7 (Breast) | 161.4 µg/mL | [10] |

| 4-Amino-2H-pyran-2-one (19) | Various | 0.059–0.163 µM | [12] |

| 4-Amino-2H-pyran-2-one (27) | Various | 0.059–0.163 µM |[12] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-amino-pyrans have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][13] The mechanism of action is varied, but some derivatives are thought to interfere with essential bacterial enzymes or cell wall synthesis.

Table 2: Antimicrobial Activity of Selected 2-Amino-Pyran Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration | Reference |

|---|---|---|---|---|

| Compound I32 | E. coli | 35 mm | 0.01 mg/mL | [10] |

| Compound I32 | S. aureus | 26 mm | 0.01 mg/mL | [10] |

| Compound I25 | S. aureus | 26 mm | 0.01 mg/mL |[10] |

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Certain 2-amino-pyran derivatives exhibit potent anti-inflammatory effects.[8][14] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a critical pathway in the inflammatory cascade.[15][16]

Neuroprotective Potential: Cholinesterase Inhibition

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Highly functionalized 2-amino-4H-pyrans have emerged as potent inhibitors of these enzymes.[14][17] For example, a derivative bearing nitro groups on its aryl rings showed an IC50 value of 1.98 µM against AChE.[17] This activity, coupled with their ability to be synthesized through straightforward methods, makes them attractive candidates for further development in this area.[17][18]

Chapter 4: Mechanistic Insights and Signaling Pathways

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design.